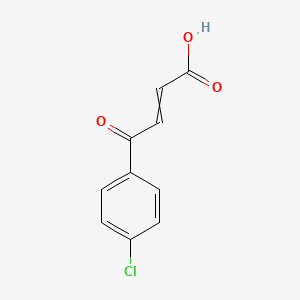
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of a chlorobenzoyl group attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzoyl chloride with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Formation of 4-aminobenzoyl acrylic acid or 4-thiobenzoyl acrylic acid.
Aplicaciones Científicas De Investigación
Chemistry: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and resins to enhance their properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency.
Comparación Con Compuestos Similares
4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the acrylic acid moiety.
3-(4-Chlorobenzoyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
4-Chlorobenzophenone: Contains the chlorobenzoyl group but lacks the carboxylic acid functionality.
Uniqueness: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is unique due to the presence of both the chlorobenzoyl and acrylic acid groups. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The acrylic acid moiety allows for polymerization reactions, while the chlorobenzoyl group provides opportunities for further functionalization.
Propiedades
Fórmula molecular |
C10H7ClO3 |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14) |
Clave InChI |
VQVQEUFKSRHRCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














